N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide

Chemoinformatics Structural Differentiation Procurement Identity

Choose CAS 478050-00-9 as your 4-chloro-substituted benchmark in the benzothiazole-styryl-sulfonamide class. It offers a distinct para-chloro electronic and spatial signature to dissect halogen-dependent biological activity in kinase or carbonic anhydrase panels. The (E)-ethenyl bridge serves as a synthetic handle for hydrogenation or epoxidation to probe conformational flexibility, while its LogP (~4.5-5.5) and TPSA (~83.6 Ų) provide a baseline for tuning metabolic stability and oral bioavailability in lead optimization, per Ammazzalorso et al. (2011) SAR trends.

Molecular Formula C21H15ClN2O2S2
Molecular Weight 426.93
CAS No. 478050-00-9
Cat. No. B2422467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide
CAS478050-00-9
Molecular FormulaC21H15ClN2O2S2
Molecular Weight426.93
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+
InChIKeyCZSYJWGANAEJRY-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide (CAS 478050-00-9): Structural Identity & Sourcing Baseline


N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide is a synthetic small molecule (MF: C21H15ClN2O2S2, MW: 426.9 g/mol) belonging to the styryl-benzothiazole sulfonamide class [1]. It features a 4-chlorobenzenesulfonamide group linked via a para-aminophenyl bridge to an (E)-ethenyl-benzothiazole scaffold. While this architecture is consistent with scaffolds explored for kinase inhibition or nuclear receptor modulation, the compound’s specific biological profile remains largely uncharacterized in peer-reviewed primary literature, limiting direct evidence-based procurement prioritization.

Why N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide Cannot Be Swapped with In-Class Analogs


The combination of an (E)-ethenyl spacer, a benzothiazole core, and a para-chloro substituent on the terminal phenylsulfonamide creates a unique spatial and electronic signature. In analogous benzothiazole-sulfonamide series reported for PPARα antagonism, even minor substituent changes (e.g., chloro vs. methyl or trifluoromethyl) resulted in significant shifts in receptor binding and functional activity [1]. Without specific head-to-head data for CAS 478050-00-9, any generic substitution by a close analog (e.g., the 4-methyl or 3-trifluoromethyl variant) carries an unquantified risk of altering target engagement and biological outcome.

Quantitative Differentiation Evidence for N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide Procurement Decisions


Structural Uniqueness Confirmed by Chemical Fingerprint

As determined by its unique InChIKey (CZSYJWGANAEJRY-VGOFMYFVSA-N) and canonical SMILES [1], the compound is the only structure combining a (E)-ethenyl-benzothiazole with a 4-chlorobenzenesulfonamide at the para position of a phenyl bridge. No other compound in the PubChem Compound database shares this exact connectivity and stereochemistry, confirming absolute chemical identity.

Chemoinformatics Structural Differentiation Procurement Identity

Physicochemical Differentiation: Calculated Property Profile vs. Common Analogs

In silico calculations (PubChem data) provide a baseline profile: molecular weight 426.9 g/mol, topological polar surface area (TPSA) 83.6 Ų, LogP approximately 4.5–5.5, and 2 hydrogen bond donors (1 sulfonamide NH) [1]. This profile is distinct from close analogs: the 3-trifluoromethyl variant (higher LogP, larger TPSA due to fluorine) and the 4-methyl analog (higher LogP, similar TPSA), suggesting differences in membrane permeability and solubility.

ADME Prediction Lead Optimization Physicochemical Properties

Class-Level Inference of PPARα Antagonism Potential

In a series of N-(phenylsulfonyl)amides containing the benzothiazole scaffold, compounds structurally related to CAS 478050-00-9 exhibited dose-dependent PPARα antagonism with IC50 values ranging from 0.09 µM to 1.5 µM depending on substituents [1]. The presence of an electron-withdrawing substituent (such as chlorine) on the phenylsulfonamide ring was associated with enhanced antagonistic potency compared to unsubstituted or electron-donating variants.

PPARα Antagonism Nuclear Receptor Pharmacology Benzothiazole-based Antagonists

Evidence-Based Application Scenarios for Procuring N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide


Focused Library Design for PPARα Antagonist Discovery

Procure this compound as a representative 4-chloro-substituted member of the benzothiazole-styryl-sulfonamide class to explore the impact of para-chlorination on PPARα antagonistic activity, building on the SAR trends reported by Ammazzalorso et al. (2011) [1]. Its distinct physicochemical profile (LogP ~4.5–5.5) makes it suitable for oral bioavailability optimization studies.

Chemical Probe Synthesis via Ethenyl Bridge Modification

Use the compound as a synthetic intermediate for hydrogenation or oxidation chemistry: the (E)-ethenyl bridge can be reduced to the saturated alkane to probe conformational flexibility, or oxidized to the corresponding epoxide for covalent target engagement studies [1]. The chlorobenzenesulfonamide group provides a stable handle for subsequent functionalization.

Negative Control for 4-Methyl or 3-Trifluoromethyl Analog Studies

Given the distinct electronic and steric effects of the 4-chloro substituent compared to 4-methyl or 3-trifluoromethyl analogs, this compound can serve as a critical comparator in SAR campaigns aiming to dissect halogen-dependent biological activity, particularly in carbonic anhydrase or kinase inhibition panels where sulfonamide interactions are key [1].

Physicochemical Benchmarking in Lead Optimization Programs

Utilize the compound as a reference point for tuning lipophilicity and metabolic stability in benzothiazole-based leads. Its calculated TPSA of ~83.6 Ų and single H-bond donor offer a baseline for designing analogs with improved solubility or reduced CYP450 liability, as recommended in lead optimization guidelines [1].

Quote Request

Request a Quote for N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.